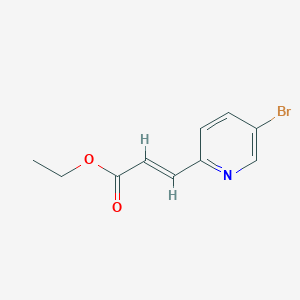
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions such as protodeboronation of alkyl boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound. In the case of “(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate”, the exact synthesis process is not clearly documented in the available literature.Scientific Research Applications
Palladium-Catalyzed Synthesis of Branched, Carboxylic Acid-Functionalized Polyolefins : This study demonstrates the use of α-diimine-based palladium catalysts for efficient copolymerizations of ethylene with various acrylic acids, including ethyl acrylate, to form branched, carboxylic acid-functionalized polyolefin materials. These materials have potential applications in industrial polymer production due to better control over their microstructures and material properties (Dai & Chen, 2018).
Atom Transfer Radical Copolymerization of Acrylate and 1-Octene : This research investigates the atom transfer radical copolymerization (ATRP) of methyl acrylate with 1-octene, using ethyl acrylate as part of the process. The study highlights the controlled synthesis of copolymers and their potential applications in polymer science (Venkatesh & Klumperman, 2004).
Water-Mediated Three-Component Wittig–SNAr Reactions : This study developed a novel one-pot, three-component approach to synthesize various acrylates, including ethyl acrylate derivatives, under environmentally benign conditions. These acrylates serve as intermediates for various industrial applications, including kinase inhibitors (Xu et al., 2015).
Ethyl Acrylate-Induced Gastric Toxicity Studies : Although this research primarily focuses on the toxicological aspects of ethyl acrylate, it provides essential insights into its interaction with biological systems, which is crucial for developing safer polymers and understanding their environmental impact (Ghanayem et al., 1985).
Polymerization of Ethyl Acrylate Under Microwave Irradiation : This study explores the polymerization of n-octyl acrylate using ethyl acrylate as part of the process under microwave irradiation, demonstrating a novel approach to polymer synthesis that could have industrial applications (Xu et al., 2003).
Properties
IUPAC Name |
ethyl (E)-3-(5-bromopyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPKQFHPRDXZPZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)
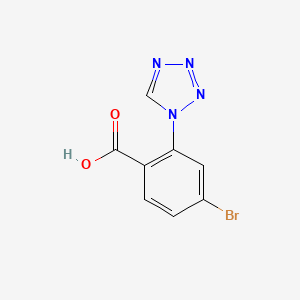
![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)

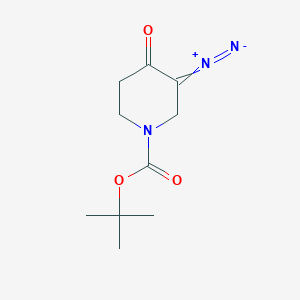
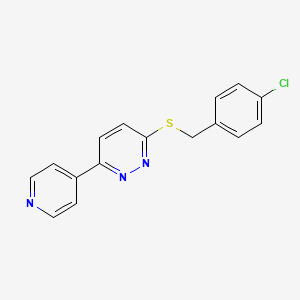
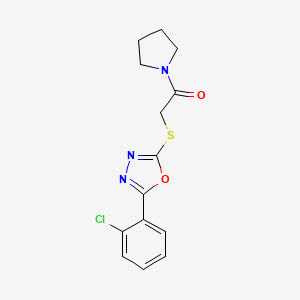

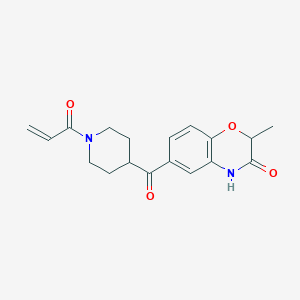
![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

